molecular formula C21H23F3N4O B11971424 2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11971424
M. Wt: 404.4 g/mol
InChI Key: VMQJJDRRNOKPMI-AFUMVMLFSA-N
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Description

2-(4-benzyl-1-piperazinyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperazinyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.

    Condensation Reaction: The 4-benzylpiperazine is then reacted with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base.

    Hydrazide Formation: The Schiff base is further reacted with hydrazine hydrate to yield the final product, 2-(4-benzyl-1-piperazinyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperazinyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or benzyl derivatives.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzyl-1-piperazinyl)-4-fluorobenzaldehyde
  • 2-(4-benzyl-1-piperazinyl)-1-(4-fluorophenyl)ethanol 2-butenedioate
  • 2-(4-benzoyl-1-piperazinyl)-1-(2-(phenylthio)phenyl)ethanone hydrochloride

Uniqueness

2-(4-benzyl-1-piperazinyl)-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C21H23F3N4O

Molecular Weight

404.4 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H23F3N4O/c22-21(23,24)19-8-6-17(7-9-19)14-25-26-20(29)16-28-12-10-27(11-13-28)15-18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2,(H,26,29)/b25-14+

InChI Key

VMQJJDRRNOKPMI-AFUMVMLFSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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